molecular formula C10H15NO2 B3043989 Ethyl 1-isocyanocyclohexanecarboxylate CAS No. 97846-69-0

Ethyl 1-isocyanocyclohexanecarboxylate

Cat. No.: B3043989
CAS No.: 97846-69-0
M. Wt: 181.23 g/mol
InChI Key: SMWFSZZMKYXJQU-UHFFFAOYSA-N
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Description

Ethyl 1-isocyanocyclohexanecarboxylate is an organic compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol . It is a derivative of cyclohexane, featuring an isocyanate group and an ethyl ester functional group. This compound is of interest in various fields of chemical research and industry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-isocyanocyclohexanecarboxylate typically involves the reaction of cyclohexanecarboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The resulting ethyl cyclohexanecarboxylate is then treated with phosgene or a similar reagent to introduce the isocyanate group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions and high yields.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the isocyanate group to an amine, yielding ethyl 1-aminocyclohexanecarboxylate.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyanate group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as ammonia (NH3) or primary amines (RNH2) are employed under mild conditions.

Major Products:

    Oxidation: Hydroxylated derivatives or oxides.

    Reduction: Ethyl 1-aminocyclohexanecarboxylate.

    Substitution: Various substituted cyclohexanecarboxylates depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-isocyanocyclohexanecarboxylate is utilized in several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving isocyanate groups.

    Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 1-isocyanocyclohexanecarboxylate involves its reactivity with nucleophiles, which can lead to the formation of various derivatives. The isocyanate group is highly reactive and can form covalent bonds with amino groups in proteins, potentially altering their function. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules.

Comparison with Similar Compounds

    Ethyl 1-isocyanocyclopentanecarboxylate: Similar structure but with a five-membered ring.

    Methyl 1-isocyanocyclohexanecarboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 1-isocyanocyclohexaneacetate: Similar structure but with an acetate group instead of a carboxylate.

Uniqueness: this compound is unique due to its specific combination of an isocyanate group and an ethyl ester functional group on a cyclohexane ring. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

ethyl 1-isocyanocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-3-13-9(12)10(11-2)7-5-4-6-8-10/h3-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWFSZZMKYXJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCCC1)[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 1-isocyanocyclohexanecarboxylate
Reactant of Route 2
Ethyl 1-isocyanocyclohexanecarboxylate
Reactant of Route 3
Ethyl 1-isocyanocyclohexanecarboxylate
Reactant of Route 4
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Ethyl 1-isocyanocyclohexanecarboxylate
Reactant of Route 5
Ethyl 1-isocyanocyclohexanecarboxylate
Reactant of Route 6
Ethyl 1-isocyanocyclohexanecarboxylate

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